molecular formula C16H18ClN3O B2473912 N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide CAS No. 78675-25-9

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide

Cat. No. B2473912
CAS RN: 78675-25-9
M. Wt: 303.79
InChI Key: FSGYWLQOZFSAAQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazinamide , an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of similar compounds includes a pyridine ring, a benzyl group, and an acetamide moiety . The exact molecular structure of “N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide” is not provided in the available resources.

Scientific Research Applications

Crystal Structure and Anti-Allergic Properties

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide is studied in the context of its crystal structure and potential applications in anti-allergic treatments. The compound's crystal structure has been analyzed, and it contains the dication of chloropyramine, which is effective on H1-type receptors, commonly targeted in allergy treatments (Parvez & Sabir, 1997).

Supramolecular Chemistry and Coordination Compounds

Research on the compound has explored its utility in supramolecular chemistry, particularly in the formation of coordination compounds with palladium(II) chloride. These studies reveal insights into the structural and bonding properties of such complexes, which can be important in materials science and catalysis (Palombo et al., 2019).

Immunomodulatory Effects

The compound has been studied for its potential immunomodulatory effects. Research indicates that derivatives of this compound, such as 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, show significant inhibitory activity in immunological assays, suggesting potential applications in immune system modulation (Giraud et al., 2010).

Potential Antidepressant Properties

Investigations into the compound's derivatives have identified potential antidepressant properties. N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, a closely related compound, has been evaluated as a potential antidepressant with reduced side effects, indicating the therapeutic potential of similar structures (Bailey et al., 1985).

Photochemical Reactions

Research on photochemical reactions involving similar compounds has been conducted, providing insights into their behavior under light irradiation, which is relevant in fields like photochemistry and materials science (Shima et al., 1984).

Mechanism of Action

The mechanism of action of similar compounds involves their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The exact mechanism of action for “N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide” is not specified in the available resources.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,2-dimethyl-N-pyrazin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O/c1-16(2,3)15(21)20(14-10-18-8-9-19-14)11-12-4-6-13(17)7-5-12/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGYWLQOZFSAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(CC1=CC=C(C=C1)Cl)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-chlorobenzyl)-2,2-dimethyl-N-(2-pyrazinyl)propanamide

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